molecular formula C11H7ClN3NaO3 B14331004 1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt CAS No. 103053-26-5

1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt

Cat. No.: B14331004
CAS No.: 103053-26-5
M. Wt: 287.63 g/mol
InChI Key: PBBBQXUINHENIJ-UHFFFAOYSA-M
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Description

1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt is a chemical compound with a complex structure that includes a pyrazole ring, a carboxylic acid group, an aminocarbonyl group, and a chlorophenyl group

Preparation Methods

The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the functional groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3-chlorophenyl)-, monosodium salt can be compared with other similar compounds, such as:

    1H-Pyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring and carboxylic acid group but may have different substituents.

    Aminocarbonyl-substituted pyrazoles: These compounds have the aminocarbonyl group but may differ in other functional groups.

    Chlorophenyl-substituted pyrazoles: These compounds have the chlorophenyl group but may differ in other functional groups

Properties

CAS No.

103053-26-5

Molecular Formula

C11H7ClN3NaO3

Molecular Weight

287.63 g/mol

IUPAC Name

sodium;5-carbamoyl-1-(3-chlorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H8ClN3O3.Na/c12-6-2-1-3-7(4-6)15-9(10(13)16)8(5-14-15)11(17)18;/h1-5H,(H2,13,16)(H,17,18);/q;+1/p-1

InChI Key

PBBBQXUINHENIJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)[O-])C(=O)N.[Na+]

Origin of Product

United States

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